molecular formula C16H8Cl4O4S B14743303 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol CAS No. 5323-59-1

2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol

Cat. No.: B14743303
CAS No.: 5323-59-1
M. Wt: 438.1 g/mol
InChI Key: RHBCOSLUCRSTGD-UHFFFAOYSA-N
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Description

2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with two 2,4-dichlorophenyl groups and two hydroxyl groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol typically involves the reaction of 2,4-dichlorophenyl derivatives with thiophene-3,4-diol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenyl-thiophene compounds .

Scientific Research Applications

2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol stands out due to its unique combination of a thiophene ring and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5323-59-1

Molecular Formula

C16H8Cl4O4S

Molecular Weight

438.1 g/mol

IUPAC Name

2,5-bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol

InChI

InChI=1S/C16H8Cl4O4S/c17-7-1-3-9(11(19)5-7)15-13(21)14(22)16(25(15,23)24)10-4-2-8(18)6-12(10)20/h1-6,21-22H

InChI Key

RHBCOSLUCRSTGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(S2(=O)=O)C3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

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